molecular formula C10H18O2 B1195627 trans-Sobrerol CAS No. 42370-41-2

trans-Sobrerol

Cat. No. B1195627
CAS RN: 42370-41-2
M. Wt: 170.25 g/mol
InChI Key: OMDMTHRBGUBUCO-BDAKNGLRSA-N
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Description

Synthesis Analysis

The synthesis of trans-Sobrerol has been reported through various methods, demonstrating the compound's accessibility for research and application purposes. A notable approach involves a large-scale, highly efficient synthesis from methyl 3,5-dihydroxy-4-methyl benzoate, achieving an overall yield of 26%. This method utilizes lipase as a catalyst for selective esterification and employs the Mitsunobu reaction for stereoselective configuration inversion (Qiu-an Wang, Yanlin Li, & Qingqi Chen, 2003). Another efficient synthesis route starts from the same precursor and reaches a slightly higher overall yield of 27%, showcasing the versatility of methods available for obtaining optically pure trans-Sobrerol (W. Qiu, 2004).

Molecular Structure Analysis

trans-Sobrerol 's molecular structure has been elucidated through various spectroscopic techniques, confirming its unique configuration and functional groups. Studies have not only focused on its synthesis but also on understanding its stereochemistry and the effects of different catalysts and solvents on its enantiomeric purity. Resolution of trans-Sobrerol via lipase-catalyzed transesterification highlights the impact of organic solvents on enantioselectivity, providing insights into the molecular structure's influence on its chemical behavior (R. Bovara, G. Carrea, L. Ferrara, & S. Riva, 1991).

Chemical Reactions and Properties

The chemical reactivity of trans-Sobrerol has been explored in various contexts, including its metabolism in biological systems and its interaction with other chemical compounds. Studies have shown that trans-Sobrerol undergoes oxidation of allylic C atoms and glucuronylation of its alcoholic groups, highlighting its reactive nature and potential for further chemical modification (P. Ventura, M. Schiavi, & S. Serafini, 1983).

Physical Properties Analysis

The physical properties of trans-Sobrerol , including its thermal behavior and phase diagrams, have been thoroughly investigated. Solid-state spectroscopy and thermal analysis techniques have been utilized to characterize trans-Sobrerol enantiomers and racemates, providing valuable information on its solid-state behavior and potential applications based on its physical characteristics (G. Bettinetti, F. Giordano, G. Fronza, A. Italia, R. Pellegata, M. Villa, & P. Ventura, 1990).

Scientific Research Applications

Application Summary

Trans-Sobrerol is used in the synthesis of pinene-based renewable materials . It is enzymatically converted from α-pinene and then transformed into Sobrerol methacrylate (SobMA), which is subsequently polymerized into PSobMA .

Methods of Application

The conversion of sobrerol into SobMA is performed using both classical ester synthesis, i.e., acid chloride-reactions in organic solvents, and a more green approach, the benign lipase catalysis . SobMA is then polymerized into PSobMA using different radical polymerization techniques, including free radical (FR), controlled procedures (Reversible Addition Fragmentation chain-Transfer polymerization, (RAFT) and Atom Transfer Radical Polymerization (ATRP)) as well as by enzyme catalysis (horseradish peroxidase-mediated free radical polymerization) .

Results or Outcomes

The resulting polymers showed high glass-transition temperatures (Tg) around 150 °C, and a thermal degradation onset above 200 °C . It was demonstrated that the Tg could be tailored by copolymerizing SobMa with appropriate methacrylate monomers .

Atmospheric Chemistry

Application Summary

Trans-Sobrerol is one of the primary products in the atmospheric oxidation of β-pinene . Due to its low volatility, it is more likely to associate with liquid particles in the atmosphere, where it is subject to aqueous phase oxidation by atmospheric oxidants .

Methods of Application

In this study, the rate constants of Sobrerol reacting with hydroxyl radical (·OH) in aqueous solution at room temperature of 304±3 K and 1 atm pressure were provided .

Results or Outcomes

The rate constant of Sobrerol reacting with hydroxyl radical (·OH) in aqueous solution at room temperature of 304±3 K and 1 atm pressure is (3.05±0.5)×10 9 L/(mol·s) .

Ester Coupling in Organic Synthesis

Application Summary

Trans-Sobrerol is used in the acrylation process in organic synthesis . The acrylation of trans-Sobrerol is carried out with the use of acrylic acid and propanephosphonic acid anhydride (T3P®) as a promoter of the ester coupling .

Methods of Application

The acrylation of trans-Sobrerol is performed based on similar reactions previously described, with the use of acrylic acid and propanephosphonic acid anhydride (T3P®) as a promoter of the ester coupling . This method is deemed preferable to the alternative method which makes use of acryloyl chloride .

Results or Outcomes

The successful acrylation of trans-Sobrerol provides a basis for further chemical reactions in organic synthesis .

Archaeological Wood Conservation

Application Summary

Trans-Sobrerol is used in the development of new bioinspired polymers for the conservation of archaeological wood . These polymers could be used to conserve artefacts and prevent further disintegration .

Methods of Application

Two hydroxylated polymers were synthesized using α-pinene- and oleic acid-derived monomers functionalized with an acrylate moiety . The polymers were characterized using biomolecular hydrodynamics (analytical ultracentrifugation and high precision viscometry) .

Results or Outcomes

The studies suggest that both these polymers – particularly TPA7 - have characteristics suitable for wood consolidation, such as an optimal molar mass, conformation and a hydroxylated nature, making them interesting leads for further research .

Solid-State Spectroscopy

Application Summary

Trans-Sobrerol is used in solid-state spectroscopy . The characterization of the solid state of sobrerol enantiomers and racemates has been accomplished by a number of techniques on solid phase such as thermal analysis (DSC) and spectroscopy (IR, 13C NMR, and X-ray diffraction both on powders and on single crystal) .

Methods of Application

The characterization of the solid state of sobrerol enantiomers and racemates has been accomplished by a number of techniques on solid phase .

Results or Outcomes

The results of the characterization provide valuable information about the solid state of sobrerol enantiomers and racemates .

Safety And Hazards

Trans-Sobrerol is combustible and can develop hazardous combustion gases or vapours in the event of fire . It can cause serious eye irritation .

Future Directions

Trans-Sobrerol has potential applications in the synthesis of renewable materials. For instance, Sobrerol methacrylate (SobMA) synthesized from trans-Sobrerol can be polymerized into PSobMA using different radical polymerization techniques . This opens up new possibilities for the development of sustainable materials.

properties

IUPAC Name

(1S,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDMTHRBGUBUCO-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](C[C@@H]1O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317156
Record name trans-Sobrerol
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Sobrerol

CAS RN

42370-41-2, 71697-84-2
Record name trans-Sobrerol
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Record name Sobrerol
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Record name Sobrerol, (-)-trans-
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Record name Sobrerol
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Record name trans-Sobrerol
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Record name trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol
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Record name SOBREROL, TRANS-(-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
493
Citations
P Ventura, M Schiavi, S Serafini - Xenobiotica, 1983 - Taylor & Francis
… dl-trans-Sobrerol administered to female Wistar rats undergoes biotransformation into several products (figure 8). On the basis of their yield, the main urinary metabolites are M6+RI7, MI…
Number of citations: 19 www.tandfonline.com
P Ventura, M Schiavi, S Serafini, A Selva - Xenobiotica, 1985 - Taylor & Francis
… The metabolic fate of trans-sobrerol has been previously studied in rat urine, bile and … The aim of this second study was to isolate and identify the trans-sobrerol metabolites in dog and …
Number of citations: 25 www.tandfonline.com
P Ventura, R Pellegata, M Schiavi, S Serafini - Xenobiotica, 1986 - Taylor & Francis
… As for trans-sobrerol, in the rat this conjugation takes place also on the sterically hindered … in accordance with our findings on the metabolism of trans-sobrerol (Ventura et af. 1985). The …
Number of citations: 10 www.tandfonline.com
R Bovara, G Carrea, L Ferrara, S Riva - Tetrahedron: Asymmetry, 1991 - Elsevier
Resolution of the mucolytic drug (±)-trans-sobrerol (1) was achieved by transesterification with vinyl acetate in organic media, catalyzed by free or immobilized Lipase PS. The …
Number of citations: 121 www.sciencedirect.com
A Lippi, PG Gervasi, G Bellucci, F Marioni, F Luzzani… - Xenobiotica, 1989 - Taylor & Francis
… Acute treatment of rats with trans-sobrerol or its metabolite, 8-… conjugation occurred with trans-sobrerol and some of its … metabolism and putative toxicity of transsobrerol, by investigating: …
Number of citations: 5 www.tandfonline.com
JL Fábregas - Analyst, 1977 - pubs.rsc.org
… The melting-point (131-132 "C) and the specific rotation (OO) were in agreement with the literature values for (-J-)-trans-sobrerol.l5 The optical rotatory dispersion confirmed that the …
Number of citations: 1 pubs.rsc.org
VV Costa, KA da Silva Rocha, LF de Sousa… - Journal of Molecular …, 2011 - Elsevier
… Considering that for the formation of trans-sobrerol water is needed we have added 1 vol% of water to the system (Table 3, run 11). However, the presence of extra amounts of water …
Number of citations: 51 www.sciencedirect.com
F MARIONI, F LUZZANII, P VENTURA - researchgate.net
… Acute treatment of rats with trans-sobrerol or its metabolite, 8-… conjugation occurred with trans-sobrerol and some of its … metabolism and putative toxicity of transsobrerol, by investigating: …
Number of citations: 0 www.researchgate.net
Q Wang, Y Li, Q Chen - Synthetic communications, 2003 - Taylor & Francis
… Citation[3] More interestingly, trans-sobrerol (1) is also a versatile chiral tool in the … systems, and kinetic resolution of (±)-trans-sobrerol by lipase-catalyzed acetylation,Citation1 suffer …
Number of citations: 30 www.tandfonline.com
A Selva, F Ferrario, P Ventura… - Organic mass …, 1987 - Wiley Online Library
… Water loss from trans-sobrerol upon electron impact ionization selectively involves the … some substrates, which are chemically related to trans-sobrerol in condensed phase, ie a-pinane …

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